3-(2,3-dihydro-1-benzofuran-5-yl)-N-(diphenylmethyl)pyrrolidine-1-carboxamide
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-(diphenylmethyl)pyrrolidine-1-carboxamide is a structurally complex compound featuring a pyrrolidine carboxamide core linked to a 2,3-dihydrobenzofuran moiety and a diphenylmethyl group. For example, compounds with diphenylmethyl groups (e.g., T128–T136) and dihydrobenzofuran-containing molecules (e.g., ZINC C69492035) have demonstrated roles in antiallergic, chemokine-modulatory, and neuropharmacological research .
Properties
IUPAC Name |
N-benzhydryl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c29-26(27-25(19-7-3-1-4-8-19)20-9-5-2-6-10-20)28-15-13-23(18-28)21-11-12-24-22(17-21)14-16-30-24/h1-12,17,23,25H,13-16,18H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOJOXFPXONXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(diphenylmethyl)pyrrolidine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural composition, incorporating a pyrrolidine ring, a carboxamide group, and both diphenylmethyl and benzofuran moieties. These structural characteristics suggest the possibility of diverse interactions with biological targets, which may lead to significant therapeutic applications.
Structural Overview
The molecular structure of this compound can be represented as follows:
This compound's unique features include:
- Pyrrolidine core : Provides a framework for biological activity.
- Benzofuran unit : Imparts potential interactions with various receptors.
- Diphenylmethyl group : May enhance lipophilicity and receptor binding.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 310.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant activity against various cancer cell lines. The compound's structural similarity to known anticancer agents suggests that it may inhibit key pathways involved in tumor growth and proliferation.
Case Study: Cancer Cell Lines
In vitro studies have demonstrated that this compound shows cytotoxic effects on several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The mechanism of action may involve the modulation of signaling pathways such as apoptosis and cell cycle regulation.
Analgesic and Anti-inflammatory Effects
Research has also pointed to the potential analgesic and anti-inflammatory properties of this compound. Its ability to interact with pain receptors could make it a candidate for developing new pain management therapies.
The proposed mechanisms include:
- Inhibition of pro-inflammatory cytokines.
- Modulation of pain signaling pathways through receptor interactions.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been documented using various methods, including nucleophilic substitution reactions. The SAR studies have highlighted the importance of each component in enhancing biological activity.
Comparative Analysis with Similar Compounds
Scientific Research Applications
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(diphenylmethyl)pyrrolidine-1-carboxamide is a synthetic organic compound with a unique structure that includes a pyrrolidine ring substituted with a carboxamide group, a diphenylmethyl moiety, and a 2,3-dihydro-1-benzofuran unit. This compound has potential therapeutic properties due to its complex structure, which allows it to interact with various biological targets.
Key Features
- Structure The compound combines a benzofuran moiety and a diphenylmethyl group within a pyrrolidine framework.
- Synthesis It can be synthesized through nucleophilic substitution reactions involving pyrrolidine derivatives and benzofuran intermediates, often using halogenating agents like thionyl chloride or oxalyl chloride to introduce functional groups on the pyrrolidine ring.
Potential Applications
- Potential Therapeutic Properties Preliminary research suggests that this compound may have significant activity against certain cancer cells and could be an analgesic or anti-inflammatory agent. Its structural similarity to known pharmacophores enables it to interact with various biological receptors, potentially modulating pathways involved in pain and inflammation.
- Analgesic/Anti-inflammatory Agent The compound’s structural similarity to known pharmacophores allows it to interact with various biological receptors, potentially modulating pathways involved in pain and inflammation.
Uniqueness
What sets this compound apart is its combination of both the benzofuran moiety and the diphenylmethyl group within a pyrrolidine framework, which may confer distinct pharmacological properties not seen in other similar compounds.
Table of Related Compounds
| Compound Name | Key Features |
|---|---|
| 2,3-Dihydrobenzofuran | Basic benzofuran structure without substitution |
| N-(Diphenylmethyl)propanamide | Similar diphenylmethyl group but lacks benzofuran |
| Pyrrolidinone derivatives | Share the pyrrolidine core but differ in substituents |
Comparison with Similar Compounds
N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide (CAS: 2034484-29-0)
- Structure : Shares the dihydrobenzofuran and carboxamide groups but replaces the pyrrolidine-diphenylmethyl moiety with a trifluoromethylpyridine-propan-2-yl chain.
- Key Difference : The trifluoromethylpyridine group enhances metabolic stability compared to the diphenylmethyl-pyrrolidine system in the target compound.
ZINC C69492035: 2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[(1-methylpyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
- Structure : Contains a dihydrobenzofuran and pyrrolidine ring but differs in substituents (carboxylic acid vs. carboxamide) and includes a methylpyrazole group.
- Activity : Reported to target chemokine-G protein interactions, suggesting structural flexibility for receptor modulation .
Functional Analogues
Triarylmethane Derivatives (T128–T136)
- Examples: T128: C23H18FN3, synthesized via T36-Cl and 2-aminopyrimidine coupling, yielding a yellow powder with uncharacterized biological activity .
- Comparison : These compounds retain the diphenylmethyl motif but lack the dihydrobenzofuran-pyrrolidine framework, limiting direct functional overlap with the target compound.
N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide
- Structural Divergence : Replaces pyrrolidine with a piperazine-acrylamide chain, altering pharmacokinetic profiles.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Research Findings and Limitations
- Activity Gaps : While diphenylmethyl analogs (e.g., T133) show enhanced lipophilicity, the target compound’s pharmacological profile remains uncharacterized.
- Synthetic Challenges : Complex multi-step syntheses (e.g., T128’s chlorination and coupling) may limit scalability compared to modular approaches used for ZINC C69492035 .
Q & A
Q. What are the established synthetic routes for 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(diphenylmethyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?
A common method involves coupling pyrrolidine-1-carboxamide derivatives with substituted benzofuran moieties using triphosgene as a carbonylating agent. For example, triphosgene and triethylamine in anhydrous acetonitrile facilitate carbamate intermediate formation, followed by nucleophilic substitution with diphenylmethylamine . Optimization variables include reaction temperature (e.g., ice bath vs. room temperature), stoichiometry of reagents, and solvent polarity. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions by modeling transition states and energy barriers .
Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities, as demonstrated for related pyrrolidine-carboxamide derivatives . Complementary techniques include:
- NMR spectroscopy : H and C NMR to verify substituent integration and coupling patterns.
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula and isotopic distribution.
- HPLC with UV/Vis detection : To assess purity (>95% typical for research-grade compounds) and identify byproducts .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
Target-based assays (e.g., receptor binding or enzyme inhibition studies) require:
- Radioligand displacement assays : To measure affinity for receptors like GPCRs or ion channels.
- Cell viability assays (e.g., MTT or ATP-luciferase): To screen for cytotoxicity in relevant cell lines.
- Permeability assays (e.g., Caco-2 monolayers): To predict oral bioavailability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets, and what discrepancies might arise between in silico and experimental results?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model ligand-receptor interactions. For example, docking into homology-modeled receptors (e.g., serotonin or dopamine receptors) may predict binding poses and ΔG values. Discrepancies often stem from:
- Solvent effects : Implicit solvent models may underestimate hydrophobic interactions.
- Protein flexibility : Static receptor models ignore conformational changes.
- Entropic contributions : Difficult to quantify computationally. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?
Contradictions may arise from:
- Assay variability : Normalize data using reference standards (e.g., positive controls).
- Off-target effects : Perform selectivity profiling against related targets.
- Batch-to-batch variability : Re-synthesize the compound under controlled conditions and re-test. Statistical meta-analysis of published datasets can identify outliers .
Q. How can in vivo experimental design account for metabolic stability and interspecies differences?
- Metabolic stability : Pre-dose liver microsome assays (human vs. rodent) to identify major metabolites via LC-MS.
- Interspecies scaling : Use allometric scaling models to adjust dosages between rodents and humans.
- Pharmacokinetic (PK) studies : Measure plasma half-life, clearance, and volume of distribution in multiple species. Cross-validate with physiologically based pharmacokinetic (PBPK) modeling .
Q. What advanced separation techniques improve yield during large-scale synthesis?
- Membrane separation : Nanofiltration to remove low-MW impurities.
- Preparative HPLC : Gradient elution with C18 columns for high-purity isolation.
- Crystallization optimization : Screen solvents (e.g., ethyl acetate or hexane mixtures) to enhance crystal purity .
Methodological Considerations
Q. How should researchers handle safety and stability concerns during storage and handling?
- Storage : Store in amber vials under inert gas (argon) at -20°C to prevent oxidation.
- Degradation monitoring : Regular HPLC analysis to detect hydrolytic or photolytic degradation.
- Safety protocols : Follow institutional chemical hygiene plans, including fume hood use and PPE (gloves, lab coats) .
Q. What statistical approaches validate reproducibility in dose-response studies?
- Replicate experiments : Minimum n=3 for EC50/IC50 determinations.
- Error analysis : Report 95% confidence intervals for fitted parameters (e.g., Hill coefficients).
- Blinding : Randomize sample processing to minimize operator bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
